molecular formula C9H5F3N2 B15069773 7-(Trifluoromethyl)quinazoline

7-(Trifluoromethyl)quinazoline

Cat. No.: B15069773
M. Wt: 198.14 g/mol
InChI Key: JBRWPSRNDWASJF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinazoline can be achieved through various methods. One common approach involves the oxidative cyclization of 2,2,2-trifluoro-N-benzyl-N’-arylacetimidamides using iodine/potassium iodide as a catalyst . This method is efficient and provides good yields. Another method involves the condensation of 2-aminobenzylamine with benzaldehydes or benzyl alcohols under oxidative conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

7-(Trifluoromethyl)quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of Werner helicase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The trifluoromethyl group enhances the binding affinity and specificity of the compound to its target, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

    Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.

    Erlotinib: Another EGFR inhibitor with a quinazoline core structure.

    Afatinib: A multi-kinase inhibitor with a quinazoline scaffold.

Comparison: 7-(Trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This modification allows for better pharmacokinetic properties and increased potency in targeting specific molecular pathways .

Properties

Molecular Formula

C9H5F3N2

Molecular Weight

198.14 g/mol

IUPAC Name

7-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H5F3N2/c10-9(11,12)7-2-1-6-4-13-5-14-8(6)3-7/h1-5H

InChI Key

JBRWPSRNDWASJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN=C2C=C1C(F)(F)F

Origin of Product

United States

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